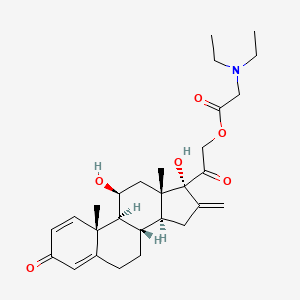
Prednylidene 21-diethylaminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednylidene 21-diethylaminoacetate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednylidene, which is a glucocorticoid used for systemic applications. The compound is characterized by the presence of a diethylaminoacetate group at the 21st position, which enhances its pharmacological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prednylidene 21-diethylaminoacetate typically involves the esterification of prednylidene with diethylaminoacetic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually performed at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for pharmaceutical applications.
化学反応の分析
Types of Reactions
Prednylidene 21-diethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The diethylaminoacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with altered pharmacological properties.
科学的研究の応用
Prednylidene 21-diethylaminoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of prednylidene 21-diethylaminoacetate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation.
類似化合物との比較
Similar Compounds
Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broad range of applications.
Uniqueness
Prednylidene 21-diethylaminoacetate is unique due to the presence of the diethylaminoacetate group, which enhances its stability and pharmacological activity compared to other corticosteroids. This modification provides the compound with improved therapeutic potential and reduced metabolic degradation.
特性
CAS番号 |
6890-42-2 |
|---|---|
分子式 |
C28H39NO6 |
分子量 |
485.6 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C28H39NO6/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 |
InChIキー |
IFXNTPMREPCLFJ-SLPNHVECSA-N |
異性体SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
正規SMILES |
CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


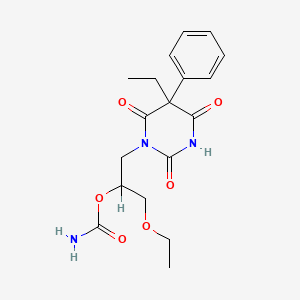

![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
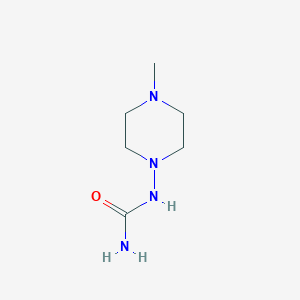

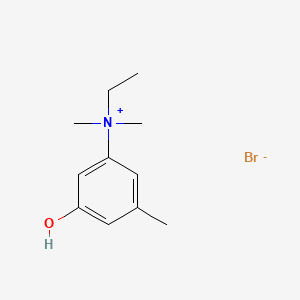
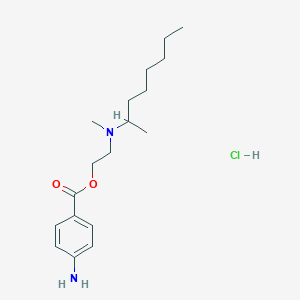
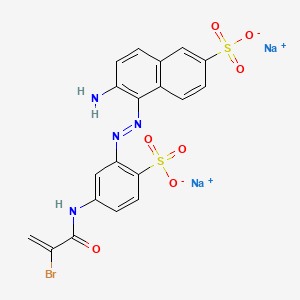

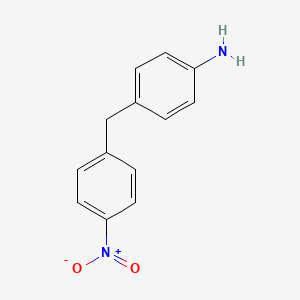



![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
